molecular formula C18H24F2N4O B12270415 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine

Cat. No.: B12270415
M. Wt: 350.4 g/mol
InChI Key: WRZZRIMKJRHSFW-UHFFFAOYSA-N
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Description

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure that includes a cyclopenta[d]pyrimidine ring fused with a piperidine ring, and it is further modified with a difluoropiperidine moiety

Preparation Methods

The synthesis of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine involves multiple steps, typically starting with the preparation of the cyclopenta[d]pyrimidine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The piperidine ring is then introduced through nucleophilic substitution reactions. The difluoropiperidine moiety is added in the final steps, often through a coupling reaction using reagents such as difluoromethylating agents .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to changes in cellular signaling pathways. For example, it may inhibit the activity of a particular kinase, thereby affecting downstream signaling events and altering cellular responses .

Comparison with Similar Compounds

1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-(4,4-difluoropiperidine-1-carbonyl)piperidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H24F2N4O

Molecular Weight

350.4 g/mol

IUPAC Name

(4,4-difluoropiperidin-1-yl)-[1-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidin-4-yl]methanone

InChI

InChI=1S/C18H24F2N4O/c19-18(20)6-10-24(11-7-18)17(25)13-4-8-23(9-5-13)16-14-2-1-3-15(14)21-12-22-16/h12-13H,1-11H2

InChI Key

WRZZRIMKJRHSFW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)N=CN=C2N3CCC(CC3)C(=O)N4CCC(CC4)(F)F

Origin of Product

United States

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